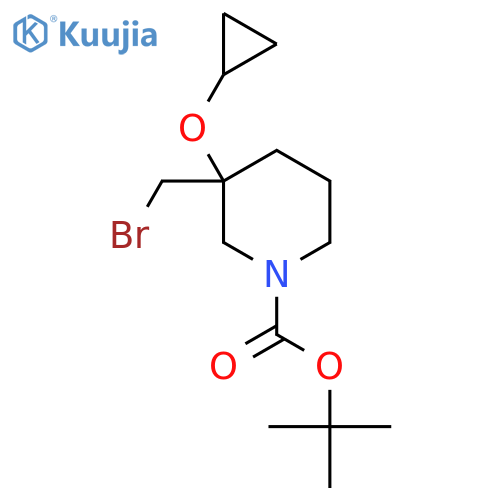

Cas no 2138070-23-0 (tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate)

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate

- 2138070-23-0

- EN300-1137001

-

- インチ: 1S/C14H24BrNO3/c1-13(2,3)19-12(17)16-8-4-7-14(9-15,10-16)18-11-5-6-11/h11H,4-10H2,1-3H3

- InChIKey: GHJJFXNQUWDMSN-UHFFFAOYSA-N

- ほほえんだ: BrCC1(CN(C(=O)OC(C)(C)C)CCC1)OC1CC1

計算された属性

- せいみつぶんしりょう: 333.09396g/mol

- どういたいしつりょう: 333.09396g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1137001-0.05g |

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate |

2138070-23-0 | 95% | 0.05g |

$1129.0 | 2023-10-26 | |

| Enamine | EN300-1137001-1.0g |

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate |

2138070-23-0 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1137001-1g |

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate |

2138070-23-0 | 95% | 1g |

$1343.0 | 2023-10-26 | |

| Enamine | EN300-1137001-0.1g |

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate |

2138070-23-0 | 95% | 0.1g |

$1183.0 | 2023-10-26 | |

| Enamine | EN300-1137001-5g |

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate |

2138070-23-0 | 95% | 5g |

$3894.0 | 2023-10-26 | |

| Enamine | EN300-1137001-0.5g |

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate |

2138070-23-0 | 95% | 0.5g |

$1289.0 | 2023-10-26 | |

| Enamine | EN300-1137001-10g |

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate |

2138070-23-0 | 95% | 10g |

$5774.0 | 2023-10-26 | |

| Enamine | EN300-1137001-0.25g |

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate |

2138070-23-0 | 95% | 0.25g |

$1235.0 | 2023-10-26 | |

| Enamine | EN300-1137001-2.5g |

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate |

2138070-23-0 | 95% | 2.5g |

$2631.0 | 2023-10-26 |

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate 関連文献

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylateに関する追加情報

tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate, identified by the CAS number 2138070-23-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a bromomethyl group, and a cyclopropoxy group. The combination of these functional groups makes it a versatile building block in organic synthesis.

Recent studies have highlighted the importance of such compounds in the development of novel drugs and advanced materials. For instance, the bromomethyl group in tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate has been shown to facilitate nucleophilic substitution reactions, enabling the creation of diverse derivatives with tailored properties. This makes it an invaluable intermediate in the synthesis of bioactive molecules, particularly in the field of medicinal chemistry.

The cyclopropoxy group within the structure introduces additional complexity and reactivity. Cyclopropane rings are known for their strained geometry, which can lead to unique electronic and steric effects. In the context of tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate, this group enhances the molecule's ability to participate in various cycloaddition reactions, further expanding its synthetic utility.

Piperidine derivatives like tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate have also been explored for their potential in polymer science. The tert-butyl group contributes to the molecule's solubility and stability, making it suitable for use in high-performance polymers and coatings. Recent advancements in polymerization techniques have enabled the incorporation of such compounds into materials with enhanced mechanical and thermal properties.

In terms of synthesis, tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate can be prepared through a multi-step process involving nucleophilic substitution, ring-opening reactions, and coupling chemistry. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is readily available for large-scale applications.

The application of computational chemistry tools has further deepened our understanding of this compound's properties. Molecular modeling studies have revealed insights into its electronic structure, reactivity profiles, and potential interactions with biological systems. These findings are crucial for guiding future research and development efforts.

In conclusion, tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate stands as a prime example of how complex organic molecules can serve as foundational elements in modern chemistry. With its diverse functional groups and promising applications across multiple disciplines, this compound continues to be a focal point for scientific exploration.

2138070-23-0 (tert-butyl 3-(bromomethyl)-3-cyclopropoxypiperidine-1-carboxylate) 関連製品

- 2137944-08-0(2,6-Difluoro-3-(fluorosulfonyl)benzoic acid)

- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)

- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 2228884-82-8(1-(2-Bromo-1,3-thiazol-4-yl)-2-methylpropan-2-ol)

- 1388074-16-5(Methyl 2-bromo-5-fluoro-1H-benzimidazole-7-carboxylate)

- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)

- 2059948-17-1(2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole)

- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)

- 10521-08-1(2H-Pyran-2,4,6(3H,5H)-trione)

- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)